molecular formula C14H19BrN2O2 B5515580 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide

2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B5515580
M. Wt: 327.22 g/mol
InChI Key: COZFTCFGVJQXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a brominated acetamide derivative featuring a morpholine-substituted ethylamine chain. This compound is structurally analogous to ligands targeting Formyl Peptide Receptors (FPRs), which play roles in inflammation and immune responses . Its synthesis typically involves coupling 4-bromophenylacetic acid with 2-(morpholin-4-yl)ethylamine, followed by purification via crystallization or chromatography.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c15-13-3-1-12(2-4-13)11-14(18)16-5-6-17-7-9-19-10-8-17/h1-4H,5-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZFTCFGVJQXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670941
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 4-bromoaniline with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Condensation Reactions: The amide group can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer properties of compounds related to 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide. Key findings include:

  • Cytotoxicity against HepG2 Cells : The compound has shown significant cytotoxic activity against liver cancer cell lines (HepG2), with IC50 values indicating effective inhibition of cell proliferation. For instance, related derivatives have demonstrated IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL, suggesting that structural modifications can enhance potency .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. Research indicates that derivatives can inhibit various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. For example, compounds derived from similar structures have shown enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide reveal critical insights into how structural modifications influence biological activity:

  • Electron-donating vs. electron-withdrawing groups : The presence of electron-donating groups on the aryl ring has been associated with increased anti-proliferative activity. Conversely, electron-withdrawing groups like bromine can reduce potency .
  • Morpholine substitution : Variations in the morpholine side chain have also been shown to affect both cytotoxicity and selectivity towards cancer cells, highlighting the importance of this moiety in enhancing therapeutic efficacy .

Case Studies

Several case studies illustrate the practical applications of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide:

  • Study on HepG2 Cell Lines : A recent investigation demonstrated that specific structural modifications to the compound led to improved cytotoxicity against HepG2 cells compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial potential of various derivatives against clinical isolates, revealing that certain analogs exhibited significantly higher inhibitory concentrations than conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Pyridazinone Derivatives (FPR Ligands)

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Structural Difference: Incorporates a pyridazinone ring with a 3-methoxybenzyl substituent. Activity: Mixed FPR1/FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils . Potency: Moderate (EC₅₀ ~ 10–100 nM for FPR1/FPR2).
  • Compound AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) Structural Difference: Pyridinone core with cyano and 3-methoxyphenyl groups. Activity: Selective FPR2 agonist with anti-inflammatory effects . Key Advantage: Higher specificity for FPR2 compared to the target compound.

Substituted Acetamides with Heterocyclic Moieties

Thiophene-Containing Analogues

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide
    • Structural Difference : Replaces morpholinyl ethyl with a thiophene ring.
    • Activity : Exhibits antimycobacterial activity (MIC ~ 8–16 µg/mL) .
    • Physicochemical Properties : Lower logP (~1.2) due to thiophene’s hydrophilicity vs. morpholine’s polarity.

Comparison : The morpholine group in the target compound enhances water solubility (logP ~ 1.5–2.0 estimated) and may improve blood-brain barrier penetration.

Halogen-Substituted Analogues

  • 2-(2-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide (Y207-0202)
    • Structural Difference : Fluorophenyl instead of bromophenyl.
    • Properties : Molecular weight 266.31; logP 0.865, logD 0.777 .
    • Activity : Unreported, but fluorine’s electron-withdrawing effects may alter receptor binding kinetics.

Comparison : Bromine’s larger atomic radius in the target compound may enhance halogen bonding with hydrophobic receptor pockets, increasing potency in certain targets.

Sulfur-Containing Analogues

  • 2-[[4-(4-Bromophenyl)sulfonyl]-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide Structural Difference: Sulfonyl and oxazole substituents. Activity: Not well-characterized, but sulfonyl groups may enhance metabolic stability .

Data Tables

Table 1. Physicochemical Comparison

Compound Molecular Weight logP logD Key Functional Groups
Target Compound ~351.2* ~1.8 ~1.5 Bromophenyl, morpholine
Y207-0202 (Fluorophenyl analogue) 266.31 0.865 0.777 Fluorophenyl, morpholine
AMC3 ~407.3 ~2.5 ~2.0 Cyano, methoxyphenyl, pyridinone

*Estimated based on structural analogues.

Key Findings

  • Structural Flexibility: Substitution at the phenyl ring (bromo vs. fluoro) and heterocyclic cores (pyridazinone vs. morpholine) significantly alters receptor specificity and physicochemical profiles.
  • Activity Trade-offs: While pyridazinone derivatives show higher FPR selectivity, the target compound’s morpholine group may enhance solubility and pharmacokinetics.

Biological Activity

2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic compound belonging to the acetamide class, characterized by its unique structural features, including a bromophenyl group and a morpholine moiety. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly in oncology and pain management .

Biological Activity Overview

Research indicates that compounds similar to 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms .
  • Antibacterial Properties : The compound demonstrates significant antibacterial activity against various gram-positive and gram-negative bacteria, suggesting potential use in treating infections .
  • Analgesic Effects : Preliminary data indicate that the compound may possess analgesic properties, making it a candidate for pain relief therapies.

The biological activity of 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide can be attributed to its ability to interact with specific biological targets:

  • DNA Interactions : The compound's structure allows it to bind effectively to DNA, disrupting replication and transcription processes, which is critical in its antitumor activity .
  • Enzyme Inhibition : It may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects .

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of related acetamides. The results indicated that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Antibacterial Activity

In vitro assays demonstrated that 2-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL . These findings support further exploration into its use as an antibacterial agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]acetamideChlorine substituent instead of brominePotential anti-inflammatory effects
2-(3-bromo-phenoxy)-N-[2-(3-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamidePiperidine instead of morpholineAntitumor activity
N-[3-(trifluoromethyl)phenyl]-N-[3-(dimethylamino)propyl]acetamideTrifluoromethyl groupAnalgesic properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.